molecular formula C13H11NO2S B6389265 4-(2-Methylthiophenyl)picolinic acid CAS No. 1261922-08-0

4-(2-Methylthiophenyl)picolinic acid

Cat. No.: B6389265
CAS No.: 1261922-08-0
M. Wt: 245.30 g/mol
InChI Key: HJTGHJKRKJNBKO-UHFFFAOYSA-N
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Description

4-(2-Methylthiophenyl)picolinic acid is a chemical compound for research use only, not intended for diagnostic or therapeutic applications. This picolinic acid derivative is of significant research interest due to the biological activity exhibited by its structural analogs. Picolinic acid is a known bidentate chelating agent for various metal ions . More importantly, substituted picolinic acids are a remarkable class of synthetic auxin herbicides . Recent research on similar 6-aryl-substituted picolinic acids has demonstrated their potent herbicidal activity by functioning as ligands for the auxin-signaling F-box protein 5 (AFB5), a key receptor in plant growth regulation . These analogs have shown exceptional effectiveness in inhibiting root growth and as post-emergence herbicides, with some exhibiting broader herbicidal activity and crop selectivity for corn, wheat, and sorghum . Furthermore, N-methylpicolinamide derivatives have also been investigated for their potential as anticancer agents, showing selective inhibition of kinases such as Aurora-B . The 4-(methylthio)phenyl moiety in its structure may influence its properties and interaction with biological targets. Researchers can explore the multifaceted applications of this compound, particularly in agrochemical discovery for novel herbicide development and in medicinal chemistry for kinase inhibition.

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTGHJKRKJNBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production of Picolinic Acid

Picolinic acid is commercially synthesized via ammoxidation of 2-picoline followed by hydrolysis:

2-PicolineNH3,O22-CyanopyridineH2OPicolinic Acid\text{2-Picoline} \xrightarrow{\text{NH}3, \text{O}2} \text{2-Cyanopyridine} \xrightarrow{\text{H}_2\text{O}} \text{Picolinic Acid}

Alternative laboratory methods include the oxidation of 2-methylpyridine with potassium permanganate.

Halogenation at the 4-Position

Introducing a halogen at the 4-position is a pivotal step for subsequent cross-coupling. Methyl 4-chloropicolinate is synthesized from 2-picolinic acid using thionyl chloride and methanol:

2-Picolinic AcidSOCl2,DMF4-Chloropicolinoyl ChlorideMeOHMethyl 4-Chloropicolinate\text{2-Picolinic Acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{4-Chloropicolinoyl Chloride} \xrightarrow{\text{MeOH}} \text{Methyl 4-Chloropicolinate}

Reaction Conditions :

  • Thionyl chloride (3 eq), DMF (catalytic), 72°C, 16 hours.

  • Methanol quench at 55°C, yielding 85% after workup.

ComponentSpecification
CatalystTetrakis(triphenylphosphine)palladium(0) (5 mol%)
SolventToluene/EtOH (3:1)
BaseK₂CO₃ (2 eq)
Temperature80–90°C, 12–24 hours
Yield60–75% (reported for analogous reactions)

Key Considerations :

  • Boronic acid must be purified to minimize homocoupling.

  • Anhydrous conditions prevent hydrolysis of the ester intermediate.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the target carboxylic acid:

Methyl 4-(2-MeSPh)PicolinateNaOH, H2O4-(2-MeSPh)Picolinic Acid\text{Methyl 4-(2-MeSPh)Picolinate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(2-MeSPh)Picolinic Acid}

Conditions :

  • 2 M NaOH, reflux, 4–6 hours.

  • Acidification to pH 2–3 with HCl precipitates the product.

  • Yield: >90% after recrystallization.

Alternative Synthetic Pathways

Ullmann-Type Coupling

For substrates sensitive to boronic acid availability, copper-mediated coupling with 2-methylthiophenol may be employed:

Methyl 4-Iodopicolinate+2-MeSPhHCuI, LigandMethyl 4-(2-MeSPh)Picolinate\text{Methyl 4-Iodopicolinate} + \text{2-MeSPhH} \xrightarrow{\text{CuI, Ligand}} \text{Methyl 4-(2-MeSPh)Picolinate}

Limitations :

  • Higher temperatures (100–120°C) required.

  • Lower yields (40–55%) due to competing side reactions.

Directed C-H Functionalization

Emerging methods utilize directing groups to achieve regioselective C–H activation:

Picolinic AcidDG, Pd(OAc)24-(2-MeSPh)Picolinic Acid\text{Picolinic Acid} \xrightarrow{\text{DG, Pd(OAc)}_2} \text{4-(2-MeSPh)Picolinic Acid}

Challenges :

  • Limited precedent for meta-functionalization relative to carboxylic acid groups.

  • Requires specialized ligands (e.g., pyridine-based).

Analytical Characterization and Quality Control

Critical data for validating synthetic success include:

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.8 (d, J=5 Hz, 1H, H3), 8.2 (s, 1H, H5), 7.6–7.4 (m, 4H, thiophene), 2.5 (s, 3H, SCH₃).

  • LC-MS : m/z 260 [M+H]⁺.

Purity Metrics :

  • HPLC: >98% (C18 column, 0.1% TFA/MeCN gradient).

  • Melting Point: 215–217°C (decomp.).

Industrial and Environmental Considerations

Scale-Up Challenges :

  • Pd catalyst removal requires scavengers or column chromatography.

  • Thiophene oxidation byproducts necessitate inert atmospheres.

Green Chemistry Alternatives :

  • Microwave-assisted coupling reduces reaction times by 50%.

  • Recyclable Pd catalysts (e.g., Pd/C) under investigation.

Applications in Drug Development

This compound serves as a precursor to mGlu₄-positive allosteric modulators (PAMs). For example, Compound 11 ([11C]11) demonstrated high brain uptake in PET imaging studies for Parkinson’s disease:

4-(2-MeSPh)Picolinic AcidEDC, HOBtN-(Methylthiophenyl)Picolinamide\text{4-(2-MeSPh)Picolinic Acid} \xrightarrow{\text{EDC, HOBt}} \text{N-(Methylthiophenyl)Picolinamide}

Pharmacological Data :

  • IC₅₀ for mGlu₄: 3.4 nM.

  • LogP: 2.1 (optimal for blood-brain barrier penetration).

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The picolinic acid moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

4-(2-Methylthiophenyl)picolinic acid serves as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for applications in catalysis and material science.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties: Studies suggest effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary investigations show promise in inhibiting cancer cell proliferation.

Medicine

Ongoing research explores its therapeutic applications, particularly:

  • Neurological Disorders: The compound's derivatives are being evaluated for their ability to activate metabotropic glutamate receptors (mGluRs), which may aid in treating conditions like Parkinson's disease .
  • Drug Development: Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

Industrial Applications

In industry, this compound is utilized as a precursor in the synthesis of various materials and chemicals. Its unique properties make it suitable for developing new fungicides and herbicides .

Case Studies

  • Anticancer Research:
    A study evaluated the efficacy of various picolinic acid derivatives, including this compound, against cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further exploration in drug development .
  • Neurological Applications:
    Research into mGluR activation showed that specific derivatives exhibited high binding affinity, making them potential candidates for imaging studies in neurological disorders.
  • Fungicidal Activity:
    The compound has been tested for its effectiveness against phytopathogenic fungi, demonstrating promising results that could lead to agricultural applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. It may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 2-methylthiophenyl group in the target compound is electron-rich due to the sulfur atom’s lone pairs, which may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., fluorine in 4-(2,3-difluorophenyl)picolinic acid) .
  • Synthetic Accessibility : Methoxycarbonyl and formyl substituents (as in ) are versatile handles for further functionalization, whereas the methylthio group may require specialized thiol- or sulfide-based reagents.

Solubility and Stability

  • Hydroxyethyl and Hydroxyphenyl Derivatives : Compounds like 4-(2-hydroxyethyl)picolinic acid (solubility >10 mg/mL) demonstrate significantly higher aqueous solubility than the hydrophobic 2-methylthiophenyl analog .
  • Fluorinated Derivatives : 4-(2,3-Difluorophenyl)picolinic acid’s stability under physiological conditions is likely superior due to fluorine’s resistance to metabolic oxidation .

Bioactivity Insights

  • Phosphonomethyl Picolinic Acids: Analogs such as 4-(phenyl)-6-(phosphonomethyl)picolinic acid (yield: 71%) show inhibitory activity against metallo-β-lactamases, suggesting that the target compound’s thioether group could similarly modulate enzyme interactions .
  • Methoxycarbonyl Derivatives : These are often intermediates in prodrug design, as seen in methyl 4-chloropicolinate synthesis routes .

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